4-Hydroxypiperidine-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,3,4,5,5,6-nonadeuteriopiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D,4D2,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOWRFHMPULYOA-YHJFSNJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])O)([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Hydroxypiperidine D9
Retrosynthetic Analysis for Deuterated Piperidine (B6355638) Derivatives
Retrosynthesis is a problem-solving technique for planning organic syntheses. journalspress.com It involves breaking down a target molecule into simpler, commercially available starting materials. journalspress.com For 4-Hydroxypiperidine-d9, the retrosynthetic analysis would primarily focus on disconnecting the carbon-deuterium bonds to identify suitable deuterated precursors or devising a route where deuterium (B1214612) is introduced at a late stage.
A key challenge in synthesizing deuterated piperidines is managing the redox state and stereochemistry. researchgate.net Pyridine (B92270) derivatives are common starting materials for creating piperidines, including dihydropyridines and tetrahydropyridines, which can serve as intermediates. researchgate.net
Deuteration Methodologies for Selective Isotopic Incorporation at the Piperidine Ringacs.orgbenchchem.combenchchem.com
Several methods exist for introducing deuterium into the piperidine ring with high selectivity. These techniques are essential for ensuring that the deuterium atoms are located at the desired positions within the molecule.
Catalytic deuteration is a common method for replacing carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds. This approach often utilizes transition metal catalysts to facilitate the exchange.
Iridium-Catalyzed Deuteration : Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the deuteration of N-heterocycles. acs.orgnih.govcore.ac.uk These catalysts can achieve high levels of deuterium incorporation at specific sites. acs.orgacs.org For instance, iridium(I) NHC/phosphine catalysts have been used for the selective deuteration of various N-heterocycles. figshare.com The addition of a base, such as sodium methoxide (B1231860) (NaOMe), can significantly enhance the efficiency of the deuteration process when using certain iridium catalysts. acs.org
Palladium-Catalyzed Deuteration : Palladium on carbon (Pd/C) is another widely used catalyst for deuteration. This method is often employed for the deuteration of aromatic compounds and can be adapted for piperidine derivatives. uni-freiburg.de Non-directed palladium-catalyzed C-H deuteration using D₂O as the deuterium source has been demonstrated for a variety of pharmaceuticals. uni-freiburg.deacs.org
Table 1: Comparison of Catalytic Deuteration Methods
| Catalyst System | Deuterium Source | Substrate Scope | Key Features |
|---|---|---|---|
| Iridium(I) NHC/phosphine | D₂ gas | Indoles, azaindoles, pyrroles | High selectivity for C2 position, mild conditions. acs.org |
| [IrCl(COD)(IMes)]/H₂/NaOMe | Methanol-d₄ | Pyridines, quinolines, triazoles | Base-promoted, high site selectivity. acs.orgnih.gov |
| Palladium on carbon (Pd/C) | D₂ gas | Piperidine | Elevated pressure and temperature required. |
Hydrogen-deuterium (H/D) exchange reactions are a direct method for introducing deuterium into a molecule. mdpi.com These reactions typically involve a deuterium source, such as deuterium oxide (D₂O), and may be catalyzed by acids, bases, or metals. mdpi.comnih.gov
D₂O as a Deuterium Source : D₂O is an inexpensive and readily available source of deuterium. researchgate.net It can be used in conjunction with metal catalysts, such as palladium or ruthenium, to achieve H/D exchange. uni-freiburg.desnnu.edu.cn For example, refluxing a compound in D₂O with a palladium catalyst can lead to deuteration.
Deuterated Reagents : Other deuterated reagents can also be used. For instance, deuterated ammonium (B1175870) formate (B1220265) can serve as a deuteride (B1239839) source for the reduction of pyridines to deuterated piperidines. nih.gov The use of deuterated solvents like methanol-d₄ is also a common strategy. acs.org
Recent advancements include organophotocatalytic methods that enable H/D exchange with D₂O under mild conditions, which can be applied to privileged structures like piperidines. nih.gov
For highly specific labeling patterns, a multi-step synthesis starting from deuterated precursors is often the most effective approach. google.com This strategy allows for precise control over the location of deuterium atoms within the final molecule.
An example of this approach involves the dearomative functionalization of pyridine derivatives using deuterated reagents to create polysubstituted piperidines with specific deuteration patterns. This can involve the use of deuterated dienophiles and quenching with D₂O. Another strategy is the reduction of pyridines using deuteride sources like sodium borodeuteride (NaBD₄). nih.gov
Deuterium-Exchange Reactions (H/D Exchange) Using D2O and Deuterated Reagents
Stereoselective Deuteration Techniques for Piperidine Systemscore.ac.uk
Achieving stereoselectivity in deuteration is crucial when the target molecule has chiral centers. This means controlling the three-dimensional arrangement of the deuterium atoms.
Chemo-enzymatic methods have been developed for the asymmetric dearomatization of pyridines to produce substituted piperidines with precise stereochemistry. acs.orgwhiterose.ac.uk These methods can involve stereoselective one-pot cascades using enzymes like amine oxidases and ene imine reductases. acs.org Deuterium labeling experiments are often used to elucidate the mechanisms of these enzymatic reactions. acs.orgwhiterose.ac.uk
Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a route to chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn
Carbohydrate auxiliaries , such as D-arabinopyranosylamine, have been employed for the stereoselective synthesis of substituted piperidine derivatives. researchgate.net
Purification and Chromatographic Isolation Methodologies for Isotopic Puritybenchchem.com
After synthesis, the deuterated compound must be purified to remove any unreacted starting materials, byproducts, and to ensure high isotopic purity.
Chromatographic methods are essential for separating isotopically labeled compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used techniques. researchgate.net The separation of deuterated compounds from their non-deuterated counterparts can be challenging due to the small differences in their physical properties. researchgate.net
Isotopic purity is often determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com For this compound, a purity of 98% atom D is a common specification.
Fractional distillation can be used as a purification step, especially for volatile compounds, to enhance isotopic purity.
Table 2: Compound Names
| Compound Name |
|---|
| 4-Hydroxypiperidine (B117109) |
| This compound |
| Pyridine |
| Piperidine |
| Sodium methoxide |
| Deuterium oxide |
| Methanol-d₄ |
| Sodium borodeuteride |
| D-arabinopyranosylamine |
| 4-hydroxy-2,5-dimethylpyrrole |
| 2-pyridineethanol |
| anastrozole |
| trimethoprim |
| bisacodyl |
| sumatriptan |
| clopidogrel |
| methylphenidate |
| Ritalin® |
| Plavix® |
| Lasanda® |
| Evista® |
| Preclamol |
| Niraparib |
| OSU-6162 |
| PipPhos |
| austedo |
| donafenib |
| sotyktu |
| L-DOPA |
| ivacaftor |
| Paroxetine |
| flecainide |
| troxipide |
| anabasine |
| icaridin |
| acrolein |
| malondialdehyde |
| 4-hydroxy-2-nonenal |
| 4-oxo-2-nonenal |
| 2,4-dinitrophenylhydrazine |
| estrone |
| tyrosine |
| naproxen methyl ester |
| fenofibrate |
| L-phenylalanine |
| diethyl malonate |
| diethyl methyl-malonate |
| 2-indanone |
| 1-butanol |
| ferrocenes |
| lactone |
| phenol |
| N-acetylindole |
| N-benzylpyridinium salts |
| 2-Aminoadipic acid-d10 |
| Pipecolic acid-d11 |
| 1-piperidineethanol |
| 2-pyridineethanol |
| ethyl magnesium bromide |
| d5-phenyl boronic acid |
| cesium carbonate |
| 1-methoxy-3-(trimethylsiloxy)butadiene |
| Danishefsky's diene |
| lithium triethylborohydride |
| succinic anhydride |
| ethyl propiolate |
| chlorobenzene |
| 1,3,5-trimethoxybenzene |
| dibromomethane |
| mesitylene |
| hexane |
Scale-Up Considerations for Research Quantity Synthesis of this compound
The transition from a laboratory-scale synthesis of this compound to producing larger, research-level quantities necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, and isotopic purity. While specific multi-gram synthesis procedures for this compound are not extensively detailed in publicly available literature, general principles of chemical process scale-up, combined with insights from the synthesis of related deuterated and non-deuterated piperidine compounds, can guide this process.
A primary challenge in scaling up the synthesis of deuterated compounds is maintaining high isotopic fidelity. The choice of deuteration strategy and the point at which the deuterium atoms are introduced are critical decisions. For this compound, this would likely involve the use of a deuterated starting material or a robust deuteration step early in the synthetic sequence.
One potential route for the synthesis of 4-hydroxypiperidine involves the reduction of 4-piperidone. google.com For the deuterated analogue, this would necessitate the use of a deuterated reducing agent or the synthesis of deuterated 4-piperidone. The scale-up of such a process would require careful selection of the reducing agent to balance cost, safety, and efficiency.
Catalytic deuteration using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source presents a viable, and often more cost-effective, option for larger scale syntheses. acs.orgnih.gov Recent advancements in catalysis, such as the use of phosphorus-modified iron centers, have shown high efficiency in the deuteration of various organic molecules, including those with nitrogen-containing heterocyclic rings. nih.gov The scalability of the catalyst synthesis itself is also a key consideration for practical applications. acs.org
Purification of the final product is another critical aspect of scale-up. As the batch size increases, simple laboratory purification techniques like column chromatography may become impractical. Alternative methods such as recrystallization or distillation under reduced pressure would need to be developed and optimized. google.comnih.gov The choice of solvent and the conditions for crystallization are crucial for obtaining a high-purity product. google.com
The table below outlines some of the key considerations and potential strategies for the scale-up of this compound synthesis for research quantities.
| Consideration | Potential Challenges | Potential Mitigation Strategies |
| Starting Material | Availability and cost of deuterated precursors. | - In-house synthesis of deuterated starting materials. - Development of synthetic routes that introduce deuterium later in the sequence using more accessible reagents like D₂O. acs.org |
| Deuteration Method | - Maintaining high and consistent isotopic enrichment. - Cost and handling of deuterating agents at a larger scale. | - Utilization of heterogeneous catalysts for easier separation. nih.gov - Optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize deuterium incorporation. acs.org |
| Reaction Work-up | Handling larger volumes of solvents and reagents. | - Implementation of extraction and phase separation techniques suitable for larger volumes. - Use of filtration methods for solid isolation. |
| Purification | - Inefficiency of chromatographic methods at scale. - Potential for product loss during purification. | - Development of robust recrystallization protocols. google.com - Exploration of distillation techniques if the product is sufficiently volatile. |
| Process Safety | - Handling of flammable solvents and reactive reagents in larger quantities. - Potential for exothermic reactions. | - Thorough process safety analysis before scale-up. - Implementation of appropriate cooling and monitoring equipment. |
The following table details a hypothetical comparison of two potential synthetic routes for the scaled-up synthesis of this compound, based on established chemical principles.
| Parameter | Route A: Reduction of Deuterated 4-Piperidone | Route B: Catalytic Deuteration of Pyridine |
| Starting Material | 4-Piperidone-d8 | Pyridine |
| Deuterating Agent | Deuterated reducing agent (e.g., NaBD₄) | D₂ gas and D₂O |
| Key Steps | 1. Synthesis of 4-Piperidone-d8 2. Reduction to this compound | 1. Catalytic deuteration of pyridine to piperidine-d9 2. Functionalization at the 4-position |
| Potential Advantages | - High isotopic purity at specific positions. | - Lower cost of deuterating agents. acs.org - Potentially fewer synthetic steps. |
| Potential Disadvantages | - High cost of deuterated starting materials and reagents. | - May require optimization to control regioselectivity of hydroxylation. - Potential for isotopic scrambling under harsh conditions. |
Ultimately, the optimal strategy for scaling up the synthesis of this compound for research quantities will depend on a careful evaluation of these factors, balancing cost, efficiency, and the desired isotopic purity of the final product.
Advanced Analytical Applications of 4 Hydroxypiperidine D9
Application of 4-Hydroxypiperidine-d9 as an Internal Standard in Quantitative Mass Spectrometry
In the realm of quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise measurements. nih.govnih.gov this compound, with its nine deuterium (B1214612) atoms, is an exemplary SIL-IS for the quantification of its non-labeled counterpart, 4-hydroxypiperidine (B117109), and other structurally related analytes. researchgate.net The fundamental principle behind its utility lies in its near-identical chemical and physical properties to the analyte of interest, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. scioninstruments.com
The use of deuterated standards like this compound is crucial for several reasons:
Accurate Quantification: By adding a known amount of the deuterated standard to a sample, the concentration of the target analyte can be determined by comparing the signal response of the analyte to that of the internal standard. clearsynth.com
Correction for Variability: It effectively compensates for variations that can occur during sample preparation, such as extraction inefficiencies, derivatization inconsistencies, and volumetric errors. scispace.comresearchgate.net
Instrumental Fluctuation Mitigation: It also corrects for instrumental variability, including fluctuations in injection volume and detector response. scioninstruments.com
Isotope Dilution Mass Spectrometry (IDMS) Principles and Method Development using Deuterated Analogs
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample before any processing. epa.gov The principle of IDMS is based on measuring the change in the isotopic ratio of the analyte after the addition of the "spike." epa.gov Because the analyte and the isotopically labeled standard are chemically identical, they behave the same way during extraction, purification, and analysis. nih.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the standard, thus preserving the accuracy of the measurement. epa.gov
The development of IDMS methods using deuterated analogs like this compound involves several key steps:
Synthesis and Characterization: A high-purity deuterated standard is required. researchgate.net For this compound, this involves the synthesis and purification to ensure high isotopic enrichment (e.g., 99 atom % D) and chemical purity. theclinivex.com
Calibration: Calibration curves are constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. clearsynth.com While often assumed to be linear, IDMS calibration curves are inherently nonlinear, though linear models can be acceptable under certain conditions. canada.ca
Method Validation: The method is validated to ensure it is robust and reliable, which includes assessing parameters like accuracy, precision, linearity, and limits of detection and quantification. clearsynth.com
A study on the analysis of penicillins utilized deuterated piperidine (B6355638) derivatives, showcasing the successful application of isotope dilution for accurate quantification. nih.gov Similarly, research on vitamin E metabolites demonstrated that using deuterium-labeled standards compensates for matrix effects and ion suppression, leading to precise and accurate measurements. nih.gov
Development and Validation of LC-MS/MS and GC-MS/MS Methods for Analytes using this compound
The development and validation of analytical methods using this compound as an internal standard are crucial for ensuring reliable and reproducible results in both research and routine analysis. These methods are typically developed for either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), depending on the properties of the analyte. nih.govspectroscopyonline.com
LC-MS/MS Method Development: LC-MS/MS is a highly sensitive and selective technique widely used for the analysis of a broad range of compounds in complex matrices. mdpi.commdpi.com The development process involves:
Optimization of Chromatographic Conditions: This includes selecting the appropriate column, mobile phase composition, and gradient to achieve good separation of the analyte from other matrix components. mdpi.com
Optimization of Mass Spectrometric Parameters: This involves tuning the instrument to achieve the best sensitivity and specificity for the analyte and the internal standard. This includes selecting the precursor and product ions for multiple reaction monitoring (MRM) transitions. srce.hr
Sample Preparation: Developing an efficient sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical to remove interfering substances. mdpi.com
GC-MS/MS Method Development: GC-MS/MS is particularly suitable for volatile and thermally stable compounds. spectroscopyonline.com Key aspects of method development include:
Derivatization: For non-volatile analytes, a derivatization step may be necessary to make them suitable for GC analysis. The choice of derivatizing agent can significantly impact the performance of the method. nih.gov
Optimization of GC Conditions: This involves selecting the appropriate GC column, temperature program, and injection mode to achieve optimal separation. srce.hr
Optimization of MS/MS Parameters: Similar to LC-MS/MS, this involves selecting the appropriate ionization mode and MRM transitions. nih.gov
Method Validation: Once a method is developed, it must be rigorously validated according to established guidelines. Validation parameters typically include:
Linearity: Demonstrating a linear relationship between the concentration and the response over a defined range. srce.hr
Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data, respectively. mdpi.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. nih.gov
Selectivity and Specificity: Ensuring the method can unequivocally identify and quantify the analyte in the presence of other components. researchgate.net
Matrix Effects: Evaluating the influence of the sample matrix on the ionization of the analyte. nih.gov
A study on the determination of N-acyl homoserine lactones highlighted the complementary nature of GC-MS/MS and LC-MS/MS methods, with each technique offering advantages for different analytes. nih.gov Another study on enrofloxacin (B1671348) in aquatic products demonstrated a wide linear calibration range by using dual deuterated isomers as internal standards. mdpi.com
Compensation for Matrix Effects and Ionization Variability in Complex Biological and Chemical Samples
One of the most significant advantages of using a deuterated internal standard like this compound is its ability to compensate for matrix effects and ionization variability, which are common challenges in mass spectrometry, especially with electrospray ionization (ESI). tandfonline.com
Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. chromatographyonline.com This can significantly impact the accuracy and reproducibility of the analysis. tandfonline.com Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects. waters.com By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized. clearsynth.com
However, it is important to note that even with deuterated standards, complete compensation is not always guaranteed. Differences in retention times between the analyte and its deuterated analog, although usually small, can sometimes lead to differential matrix effects. nih.gov
Ionization Variability: The efficiency of ionization in the mass spectrometer source can fluctuate due to various factors, including changes in source conditions, solvent composition, and the presence of matrix components. scispace.com A deuterated internal standard, being structurally almost identical to the analyte, will have the same ionization efficiency. nih.gov Therefore, any variation in ionization will affect both the analyte and the internal standard equally, and the ratio of their signals will remain constant, ensuring accurate quantification. scioninstruments.com
Research has shown that while stable isotope-labeled internal standards are generally the best choice for correcting matrix effects, careful evaluation during method development is still necessary. chromatographyonline.com Studies have demonstrated that in some cases, the matrix effects experienced by the analyte and its deuterated internal standard can differ. waters.com
Role of this compound in Absolute Quantification Strategies for Research Analytes
Absolute quantification aims to determine the exact concentration of an analyte in a sample. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of many absolute quantification strategies in mass spectrometry. nih.gov
In this approach, a precisely known amount of this compound is added to the sample at the earliest stage of the workflow. nih.gov The sample is then processed, and the ratio of the mass spectrometric response of the endogenous analyte to that of the labeled standard is measured. This ratio, in conjunction with the known amount of the added standard and a calibration curve, allows for the direct calculation of the analyte's concentration. nih.gov
This method is particularly valuable for:
Pharmacokinetic studies: Determining the concentration of a drug or its metabolites in biological fluids.
Biomarker quantification: Measuring the levels of endogenous molecules for disease diagnosis or monitoring. nih.gov
Metabolomics: Quantifying changes in metabolite concentrations in response to stimuli. ualberta.ca
A study on the absolute quantification of the G protein-coupled receptor rhodopsin demonstrated the use of synthetic peptides as standards, highlighting the power of this approach for proteins where no standards are readily available. nih.gov The use of deuterated internal standards in the analysis of vitamin E and its metabolites also showcases the successful application of this strategy for accurate quantification in plasma samples. nih.gov
Methodological Advancements in Trace Analysis Utilizing Deuterated Standards
The demand for highly sensitive analytical methods capable of detecting and quantifying analytes at very low concentrations (trace analysis) is continuously growing in various fields, including environmental monitoring, food safety, and clinical diagnostics. chromatographyonline.com Deuterated internal standards play a pivotal role in advancing these methodologies. mdpi.com
The use of deuterated standards in trace analysis offers several advantages:
Improved Signal-to-Noise Ratio: By acting as a carrier, the internal standard can help to improve the recovery of the analyte, especially at low concentrations, and enhance the signal intensity. nih.gov
Enhanced Accuracy at Low Levels: At trace levels, the impact of matrix effects and other interferences can be more pronounced. Deuterated standards provide a reliable means of correcting for these variations, leading to more accurate results. mdpi.com
Increased Confidence in Identification: The co-elution of the analyte and its labeled standard provides an additional point of confirmation for the analyte's identity.
Recent advancements in instrumentation, such as more sensitive mass spectrometers, coupled with the use of deuterated standards, have enabled the development of methods with extremely low limits of detection. lcms.cz For example, a study on the quantification of tire tread particles in the environment utilized a novel approach with deuterated polymeric internal standards to correct for variable analyte recovery and matrix effects. mdpi.com Furthermore, research into the analysis of genotoxic impurities in pharmaceuticals has demonstrated the construction of decision trees to guide the selection of appropriate trace analytical methods, often involving the use of isotope-labeled internal standards. chromatographyonline.com
Interactive Data Table: Properties of 4-Hydroxypiperidine and its Deuterated Analog
| Property | 4-Hydroxypiperidine | This compound |
| Synonyms | 4-Piperidinol | 4-Piperidinol-d9 |
| CAS Number | 5382-16-1 sigmaaldrich.cominnospk.com | 1219799-39-9 theclinivex.com |
| Molecular Formula | C₅H₁₁NO sigmaaldrich.cominnospk.com | C₅H₂D₉NO |
| Molecular Weight | 101.15 g/mol sigmaaldrich.com | 110.20 g/mol theclinivex.com |
| Isotopic Enrichment | Not Applicable | ≥99 atom % D theclinivex.com |
| Primary Application | Pharmaceutical intermediate innospk.com | Internal standard in mass spectrometry researchgate.nettheclinivex.com |
Mechanistic Elucidation Through Isotopic Labeling with 4 Hydroxypiperidine D9
Application of Kinetic Isotope Effects (KIEs) to Study Reaction Mechanisms
The kinetic isotope effect (KIE) is defined as the change in the rate of a reaction upon isotopic substitution. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). wikipedia.org By measuring the KIE using 4-Hydroxypiperidine-d9, researchers can gain profound insights into the transition state of a reaction involving the piperidine (B6355638) scaffold. libretexts.orglibretexts.org The magnitude of the KIE is greatest when the relative mass change is large, making the substitution of hydrogen with deuterium (B1214612) particularly informative. wikipedia.org
In the context of reactions involving this compound, two types of deuterium isotope effects are of primary interest:
Primary Kinetic Isotope Effects (PKIEs): A primary KIE occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. mdpi.comnumberanalytics.com For C-D bonds, these effects are typically "normal" (kH/kD > 1) because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. libretexts.orgprinceton.edu Breaking this bond requires more energy, thus slowing down the reaction. A significant primary KIE (often in the range of 2-8) is strong evidence that a C-H bond on the piperidine ring is being cleaved during the rate-limiting step. libretexts.orglibretexts.org
Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. numberanalytics.comprinceton.edu These effects are generally smaller than primary KIEs (kH/kD values are typically close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu SKIEs often arise from changes in the hybridization state of the carbon atom bearing the isotope. For instance, a change from sp3 to sp2 hybridization during the transition state typically results in a normal SKIE, while a change from sp2 to sp3 results in an inverse SKIE. These effects can provide subtle but crucial details about the structure of the transition state. libretexts.orgprinceton.edu
| KIE Type | Isotopic Position Relative to Reaction Center | Typical kH/kD Value | Mechanistic Interpretation |
|---|---|---|---|
| Primary | Bond to deuterium is broken/formed in RDS | 2 – 8 | Indicates C-H bond cleavage is rate-limiting. libretexts.org |
| Secondary (α) | Deuterium on the carbon undergoing rehybridization | 0.95 – 1.25 | Probes changes in the transition state structure (e.g., hybridization). libretexts.org |
| Secondary (β) | Deuterium on a carbon adjacent to the reaction center | 0.98 – 1.15 | Often attributed to hyperconjugation effects in the transition state. libretexts.org |
Modern computational chemistry provides a powerful framework for predicting and interpreting kinetic isotope effects, complementing experimental data. nih.gov Using methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction involving this compound. nih.govacs.org
These computational approaches allow for:
Calculation of Vibrational Frequencies: The vibrational frequencies for both the deuterated and non-deuterated reactants and transition states can be calculated. These frequencies are essential for determining the zero-point energies, from which the KIE can be predicted. wikipedia.org
Transition State Characterization: Computational models help to visualize the geometry of the transition state. This allows for a direct correlation between the predicted KIE and specific structural features, such as bond lengths and angles, providing a deeper understanding of the reaction mechanism. nih.gov
Distinguishing Between Mechanisms: When a reaction could proceed through multiple possible pathways, comparing experimentally determined KIEs with the computationally predicted values for each proposed mechanism can help to identify the most likely pathway. osti.gov Recent studies on the complexation of piperidine have demonstrated the utility of computational methods in predicting KIEs and even identifying quantum tunneling effects. nih.govacs.org
Primary and Secondary Deuterium Isotope Effects in Organic Reactions Involving Piperidine Scaffolds
Elucidation of Enzymatic Reaction Mechanisms via Deuterium Labeling
Isotopic labeling with molecules like this compound is a cornerstone of modern enzymology, providing insights that are often unattainable through other methods. numberanalytics.comresearchgate.netrsc.org When this compound is used as a substrate or inhibitor in an enzymatic reaction, its deuterium atoms act as silent tracers, allowing for the detailed study of catalytic mechanisms.
Many enzymatic reactions involve the transfer of a proton, hydride, or hydrogen atom. researchgate.net By using this compound, the fate of the hydrogen atoms from the piperidine moiety can be tracked throughout the catalytic cycle. Techniques like mass spectrometry or NMR spectroscopy can be used to locate the position of deuterium atoms in the products or in enzyme-bound intermediates. mdpi.comnih.gov This information is critical for mapping the flow of hydrogens and identifying the specific donor and acceptor groups within the enzyme's active site. nih.gov For instance, studies on NADPH-dependent enzymes have shown that deuterium from labeled water (D₂O) can be incorporated into fatty acids, primarily via the NADPH cofactor, demonstrating how isotopic labeling can clarify complex metabolic pathways. nih.gov
| Observed KIE on kcat (kH/kD) | Inference | Example Enzyme Class |
|---|---|---|
| Large (> 2) | C-H bond cleavage is fully or partially rate-limiting. mdpi.com | Alcohol Dehydrogenase, Dihydrofolate Reductase numberanalytics.com |
| Small (~ 1) | C-H bond cleavage is not the rate-limiting step. Another step (e.g., product release) is slower. osti.gov | Fructokinase acs.org |
| Inverse (< 1) | A bond becomes stiffer in the transition state, often related to secondary KIEs. mdpi.com | Protein Tyrosine Phosphatases (some secondary effects) nih.gov |
Tracing Hydrogen Transfer Pathways in Enzymatic Catalysis
Mechanistic Studies of Chemical Transformations Involving the Piperidine Moiety
The piperidine ring is a fundamental structural motif in many synthetic compounds and natural products. mdpi.com Understanding the mechanisms of reactions that form or modify this ring is crucial for synthetic chemistry. The use of this compound can provide definitive evidence for proposed reaction mechanisms. For example, in piperidine-catalyzed reactions like the Knoevenagel condensation, a key question is the role of the amine catalyst. researchgate.netsci-hub.se Mechanistic proposals often involve the formation of an iminium ion intermediate. sci-hub.se By using a deuterated piperidine catalyst, one could potentially observe isotope effects on the rate of iminium ion formation or subsequent steps, helping to confirm its role and identify the rate-determining step of the catalytic cycle. researchgate.net Similarly, in metal-catalyzed C-H amination reactions to form piperidines, deuterium labeling can confirm whether C-H bond cleavage is part of the turnover-limiting step of the catalytic cycle. acs.org
Investigation of Bond Cleavage and Formation in Deuterated Piperidine Systems
The strength of a chemical bond is dependent on the mass of the atoms it connects. A bond to deuterium (C-D, N-D, or O-D) has a lower zero-point vibrational energy than the corresponding bond to protium (B1232500) (C-H, N-H, or O-H), making it stronger and requiring more energy to break. Consequently, if a bond involving a deuterated position is cleaved in the rate-determining step of a reaction, the reaction will proceed more slowly compared to its non-deuterated counterpart. This quantifiable difference in reaction rates is the KIE.
Research on various deuterated piperidine systems has demonstrated the utility of this approach in identifying rate-limiting steps. For instance, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, a significant primary KIE is often observed. acs.org In one study, the cyclization of a monodeuterated N-fluoro-sulfonamide to yield a piperidine derivative exhibited a kH/kD value of 4.2. acs.org This large KIE provides compelling evidence that the cleavage of the C-H bond is the turnover-limiting step in the catalytic cycle. acs.org
Similarly, in nickel-catalyzed C-N cross-coupling reactions involving piperidine-d11, a KIE of 4.9 was measured. This result indicates that the cleavage of the N-H bond (or in this case, the N-D bond) is the rate-limiting event of the reaction. Conversely, in certain nucleophilic aromatic substitution reactions using N-deuteropiperidine, no significant KIE was observed (kH/kD ≈ 1). acs.org This lack of an isotope effect suggests that the N-H bond is not broken in the rate-determining transition state of that particular reaction. acs.org
These findings from analogous systems are directly applicable to mechanistic questions involving this compound. By strategically placing deuterium labels on the ring carbons, the nitrogen, or the oxygen, researchers can pinpoint which specific bonds are undergoing cleavage during a reaction.
| Reaction Type | Deuterated Substrate | Observed kH/kD | Mechanistic Implication |
| Copper-Catalyzed Intramolecular C-H Amination acs.org | Monodeuterated Sulfonamide Precursor | 4.2 | C-H bond cleavage is the rate-limiting step. |
| Nickel-Catalyzed C-N Cross-Coupling | Piperidine-d11 | 4.9 | N-H(D) bond cleavage is the rate-limiting step. |
| Nucleophilic Aromatic Substitution acs.org | N-Deuteropiperidine | ~1.0 | N-H(D) bond is not cleaved in the rate-determining step. |
Deuterium Labeling as a Probe for Reaction Intermediates and Transition States
Beyond determining rate-limiting steps, deuterium labeling is instrumental in tracking the fate of atoms throughout a reaction sequence, thereby providing clues about the structure of elusive intermediates and transition states. The position of deuterium incorporation in the final product or the exchange of deuterium with the solvent can illuminate the reaction pathway. researchgate.netacs.org
For example, in a study on the epimerization of piperidines using a photocatalytic method in a deuterated solvent (methanol-d4), deuterium was found to be incorporated at specific positions in the product. escholarship.org This specific labeling pattern suggested the formation of an enamine intermediate, which would be susceptible to deuterium exchange at the 3-position, a detail that would be difficult to confirm by other means. escholarship.org
In another example, the mechanism of a rhodium-catalyzed carbometalation to form 3-substituted tetrahydropyridines was investigated using D₂O. acs.org The reaction resulted in the exclusive incorporation of a deuterium atom at the 4-position of the product ring. acs.org This outcome supported a proposed mechanism involving a dihydropyridine-derived rhodium complex that undergoes regioselective protodemetalation (or in this case, deuterodemetalation) to yield the final product. acs.org
Furthermore, labeling studies can reveal the reversibility of certain mechanistic steps. In the iridium-catalyzed reduction of pyridinium (B92312) salts, experiments with deuterated reagents showed deuterium incorporation in both the final piperidine product and the unreacted starting material. researchgate.net This indicated that the initial iridium-hydride reduction step was reversible, providing a more detailed picture of the reaction's energy landscape and the nature of the transition states involved. researchgate.net The use of this compound in similar experiments allows for a detailed interrogation of reaction pathways, helping to distinguish between proposed mechanisms and to understand the precise geometry and bonding of transition states. researchgate.net
Spectroscopic Investigations Utilizing 4 Hydroxypiperidine D9
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of Deuterated Piperidines
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The strategic incorporation of deuterium (B1214612) in piperidine (B6355638) rings, as in 4-hydroxypiperidine-d9, significantly enhances the utility of NMR methods. smolecule.comoptica.org
The substitution of hydrogen with deuterium can induce subtle changes in molecular geometry and vibrational modes, a phenomenon known as the conformational isotope effect. sfu.ca These changes, though small, can be detected by sensitive NMR techniques and provide valuable information about the conformational preferences and dynamic processes within the piperidine ring. For instance, variable temperature NMR studies of deuterated piperidine derivatives can help in understanding the kinetics of ring inversion and the conformational equilibrium between axial and equatorial substituents. optica.org The deuterium nucleus possesses a different spin quantum number (I=1) compared to protons (I=1/2), which can be exploited in specialized NMR experiments to probe molecular dynamics over a wide range of timescales. smolecule.comsfu.ca
Hydrogen-deuterium exchange (HDX) coupled with NMR or mass spectrometry is a powerful technique for studying protein conformation and dynamics. nih.govcore.ac.uk While not directly focused on this compound itself, the principles are applicable. In the presence of D2O, labile protons in a molecule will exchange with deuterium. acs.org The rate of this exchange can provide information about the solvent accessibility and hydrogen bonding of specific sites within the molecule, which are key aspects of its conformation and dynamics. nih.govacs.org Molecular dynamics simulations can be used in conjunction with experimental data to provide a more detailed picture of these processes. core.ac.uktdl.orgnih.gov
Table 1: Applications of Deuterium Labeling in NMR for Conformational and Dynamic Studies
| Application | Technique | Information Gained |
|---|---|---|
| Conformational Analysis | Variable Temperature NMR | Energy barriers for ring inversion, substituent orientation preferences. optica.org |
| Molecular Dynamics | 2H NMR Relaxation Studies | Correlation times for molecular motions, rates of dynamic processes. smolecule.com |
| Solvent Accessibility | Hydrogen-Deuterium Exchange (HDX) | Identification of exposed versus buried regions of a molecule. nih.govacs.org |
| Intermolecular Interactions | NOE with Deuterated Analogs | Probing the proximity of different parts of a molecule or interacting molecules. |
One of the most significant advantages of using deuterated compounds like this compound in NMR is the simplification of proton (¹H) NMR spectra. bdu.ac.innih.gov The ¹H NMR spectra of complex organic molecules, including piperidine derivatives, can be difficult to interpret due to extensive spin-spin coupling between neighboring protons, leading to overlapping multiplets. bdu.ac.in
Since deuterium has a much smaller gyromagnetic ratio than protons, the ¹H-¹H and ¹H-²H coupling constants are significantly different. In many cases, the coupling between deuterium and protons is not resolved, leading to a much simpler appearance of the ¹H NMR spectrum. nih.gov By selectively replacing protons with deuterium, specific signals in the ¹H NMR spectrum can be effectively "removed," which helps in the assignment of the remaining proton signals. smolecule.com This is particularly useful for confirming the structure of a molecule by systematically identifying the positions of the hydrogen atoms. bbhegdecollege.com
Direct detection of the deuterium nucleus through ²H NMR spectroscopy offers a powerful method for studying specifically labeled sites within a molecule. researchgate.net Since the natural abundance of deuterium is very low (approximately 0.015%), a ²H NMR spectrum will only show signals from the enriched positions, providing a clean and direct way to confirm the location of the deuterium labels. researchgate.net
Furthermore, the intensity of the signals in a ²H NMR spectrum is directly proportional to the number of deuterium atoms at each position, allowing for the determination of isotopic enrichment levels. researchgate.net This is crucial for quantitative studies where the exact amount of deuterium incorporation needs to be known. Heteronuclear correlation techniques, such as ¹H-²H HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the deuterium signals with the signals of the protons attached to the same or adjacent carbons, further aiding in the complete structural and dynamic characterization of the molecule. nih.gov
Simplification of Proton NMR Spectra through Deuteration for Structural Elucidation
Mass Spectrometry (MS) Fragmentation Pathway Analysis of this compound
Mass spectrometry is a vital analytical technique used to determine the molecular weight and structural features of compounds by analyzing their fragmentation patterns upon ionization. The use of isotopically labeled compounds like this compound is invaluable for elucidating these fragmentation mechanisms. smolecule.comfu-berlin.de
When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. libretexts.orgacdlabs.com Determining the structure of these fragments is key to deducing the structure of the original molecule. By comparing the mass spectrum of 4-hydroxypiperidine (B117109) with that of this compound, the origin of the fragment ions can be determined. smolecule.com
A fragment ion that retains the deuterium label will have a higher mass-to-charge (m/z) ratio compared to the corresponding fragment from the unlabeled compound. fu-berlin.de This mass shift directly indicates which part of the molecule is retained in the fragment. This approach has been successfully used to understand the complex fragmentation pathways of various molecules, including those containing piperidine rings. researchgate.netwvu.edu For example, a study on fentanyl, which contains a piperidine ring, utilized deuterium labeling to identify and differentiate isobaric product ions, providing a clearer picture of its fragmentation. researchgate.net
Table 2: Hypothetical Fragmentation Analysis of this compound
| Fragment | m/z (Unlabeled) | m/z (d9-labeled) | Inferred Structural Information |
|---|---|---|---|
| Molecular Ion [M]⁺ | 87 | 96 | Confirms molecular weight of the deuterated compound. |
| [M - H₂O]⁺ | 69 | 76 (loss of D₂O) | Indicates the loss of the hydroxyl group and a deuterium from the ring. |
| [M - CH₃]⁺ | 72 | 78 (loss of CD₃) | Suggests a rearrangement followed by the loss of a methyl group. |
| Piperidinium ion | 86 | 95 | A common fragment in piperidine-containing compounds. researchgate.net |
Note: This table is illustrative and based on general fragmentation principles. Actual fragmentation would need to be determined experimentally.
A significant challenge in mass spectrometry is the differentiation of isomers (molecules with the same chemical formula but different structures) and isobars (molecules with the same nominal mass but different elemental compositions). nih.govresearchgate.net These compounds can have very similar, if not identical, m/z values for their molecular ions, making them difficult to distinguish by mass spectrometry alone.
Deuterium-labeled standards like this compound can be instrumental in these situations. smolecule.com By comparing the fragmentation patterns of an unknown analyte to that of a suspected deuterated isomer or isobar, it is often possible to make a definitive identification. researchgate.net The unique mass shifts in the fragments of the deuterated compound provide a fingerprint that can distinguish it from other structurally similar molecules. researchgate.netnih.gov For instance, even if two isomers produce a fragment with the same nominal mass, the corresponding fragments from their deuterated analogs may differ in mass, allowing for their differentiation. nist.gov
Elucidation of Fragmentation Mechanisms using Deuterium Labeling
Vibrational Spectroscopy (IR, Raman) for Deuterium-Specific Bond Vibrations
Vibrational spectroscopic techniques, namely Infrared (IR) and Raman spectroscopy, are fundamental tools for identifying molecules and studying their structure by probing the vibrations of their covalent bonds. americanpharmaceuticalreview.com In this compound, the replacement of hydrogen with deuterium atoms on the carbon rings, the nitrogen, and the hydroxyl group (C-D, N-D, O-D) provides distinct spectral markers.
The primary effect of deuteration on a vibrational mode is a frequency shift to a lower wavenumber (redshift). This phenomenon is explained by the harmonic oscillator model, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond:
ν ∝ 1/√μ
Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a D-containing bond (e.g., C-D, N-D, O-D) is greater than that of its H-containing counterpart (C-H, N-H, O-H). Consequently, the stretching vibrations of these deuterated bonds appear in distinct, less crowded regions of the spectrum. For instance, C-H stretching vibrations typically occur in the 2800–3000 cm⁻¹ range, while C-D stretching vibrations are found at significantly lower frequencies, around 2100–2200 cm⁻¹. cdnsciencepub.com Similarly, O-H and N-H stretching bands, which appear broadly around 3200-3600 cm⁻¹, shift to approximately 2400-2700 cm⁻¹ for O-D and N-D stretches, respectively. cdnsciencepub.com
This isotopic shift is instrumental for several reasons:
Spectral Simplification: It moves the signals of interest away from the often-congested C-H stretching region, reducing spectral overlap and allowing for clearer observation.
Mode Assignment: It provides an unambiguous method for assigning vibrational modes to specific functional groups within the molecule.
Probing Specific Sites: It allows researchers to selectively investigate the environment and interactions at the site of deuteration.
The table below illustrates the typical frequency ranges for key stretching vibrations in 4-hydroxypiperidine and the expected corresponding ranges for this compound, based on theoretical principles and data from analogous deuterated compounds. cdnsciencepub.comresearchgate.net
| Vibrational Mode | Typical Frequency Range (Non-Deuterated, cm⁻¹) | Expected Frequency Range (Deuterated, d9, cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3200 - 3600 | N/A | IR, Raman |
| N-H Stretch | 3250 - 3450 | N/A | IR, Raman |
| C-H Stretch (Ring) | 2850 - 2980 | N/A | IR, Raman |
| O-D Stretch | N/A | 2400 - 2700 | IR, Raman |
| N-D Stretch | N/A | 2450 - 2550 | IR, Raman |
| C-D Stretch (Ring) | N/A | 2100 - 2250 | IR, Raman |
This table presents expected vibrational frequency ranges for this compound based on established isotopic effects in vibrational spectroscopy. Actual experimental values may vary based on the specific molecular environment, solvent, and temperature.
Investigating Hydrogen Bonding and Intermolecular Interactions with Deuterated Probes
Hydrogen bonds (H-bonds) are critical directional interactions that govern molecular recognition, protein folding, and the structure of condensed phases. nih.govmdpi.com 4-Hydroxypiperidine features both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitrogen atom), as well as an additional donor site at the N-H group. The formation of an H-bond, such as O-H···N or N-H···O, weakens the covalent O-H or N-H bond, resulting in a characteristic redshift (shift to lower frequency) and broadening of its stretching band in the IR and Raman spectra.
Using this compound provides a refined method for studying these interactions. The O-D and N-D stretching vibrations serve as sensitive probes of their local H-bonding environment. mdpi.com Because the O-D and N-D bands appear in a clearer spectral window, changes in their position and shape upon H-bond formation are more easily quantified compared to the often-overlapped O-H and N-H bands.
For example, by observing the O-D stretching frequency of this compound in a series of solvents with varying hydrogen bond acceptor strengths, one can quantify the strength of the interaction. A greater redshift of the ν(O-D) band indicates a stronger hydrogen bond. This approach allows for the systematic study of intermolecular forces between the piperidinol and its environment, which is crucial for understanding its behavior in biological systems or as a precursor in chemical synthesis. nih.govfrontiersin.org
The table below outlines hypothetical shifts in the O-D stretching frequency of this compound in different solvent environments, illustrating its utility as a probe for hydrogen bonding.
| Solvent | H-Bonding Capability | Expected ν(O-D) Frequency (cm⁻¹) | Interpretation |
| Carbon Tetrachloride (CCl₄) | Non-polar, weak H-bond acceptor | ~2650 | "Free" or non-H-bonded O-D group |
| Diethyl Ether (Et₂O) | Moderate H-bond acceptor | ~2580 | Moderately strong O-D···O interaction |
| Pyridine (B92270) | Strong H-bond acceptor | ~2490 | Strong O-D···N interaction |
This interactive table demonstrates the expected trend in the O-D vibrational frequency of this compound when dissolved in solvents of varying hydrogen bonding capabilities. The significant redshift in stronger H-bond accepting solvents highlights the sensitivity of the deuterated probe.
Studying Molecular Dynamics and Conformational Changes via Isotopic Shifts
The piperidine ring is not planar and exists predominantly in a chair conformation. For 4-hydroxypiperidine, this leads to the possibility of two main conformational isomers, differing in the axial or equatorial position of the hydroxyl group. Furthermore, inversion at the nitrogen atom allows the N-H (or N-D) bond to be either axial or equatorial. These different conformers often have very similar energies, and the molecule can dynamically interconvert between them.
Vibrational spectroscopy can distinguish between such conformers because the vibrational frequencies of groups attached to the ring are sensitive to their stereochemical orientation (axial vs. equatorial). cdnsciencepub.com However, the spectral signatures of different conformers can be subtle and overlapping in the parent molecule.
Isotopic labeling with this compound provides a more distinct handle on these conformational states. The C-D stretching vibrations, in particular, are sensitive to the conformation of the piperidine ring. For instance, the frequency of a C-D bond in an axial position is typically different from that of one in an equatorial position due to differing steric interactions and electronic environments.
By analyzing the IR and Raman spectra of this compound, often at varying temperatures, researchers can monitor the relative populations of the different conformers. As the temperature changes, the equilibrium between conformers shifts, leading to changes in the relative intensities of the corresponding axial and equatorial C-D, N-D, or O-D bands. This allows for the determination of thermodynamic parameters (ΔH, ΔS) for the conformational equilibrium. nih.gov Such studies provide fundamental insights into the molecule's flexibility and structural preferences, which are key determinants of its chemical reactivity and biological activity.
Exploration of Biological and Biochemical Pathways Using 4 Hydroxypiperidine D9 Excluding Clinical Human Trials and Safety
In Vitro Metabolic Stability Studies in Biological Systems
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo persistence. tandfonline.com The use of deuterated substrates like 4-Hydroxypiperidine-d9 in these systems provides significant advantages for understanding metabolic breakdown.
Assessment of Enzymatic Degradation Pathways using Deuterated Substrates (e.g., Cytochrome P450 Metabolism)
The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond energy gives rise to the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond by an enzyme proceeds at a slower rate than the cleavage of a C-H bond. juniperpublishers.comnih.gov This principle is expertly applied to study enzymatic degradation pathways, particularly those mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of a majority of drugs. cdnsciencepub.commttlab.eu
When a molecule containing a 4-hydroxypiperidine (B117109) moiety is identified as being susceptible to metabolic oxidation on the piperidine (B6355638) ring, synthesizing its this compound analogue allows researchers to confirm the site of metabolism. If the deuterated analogue exhibits significantly slower degradation compared to its non-deuterated counterpart when incubated with liver enzymes, it provides strong evidence that the piperidine ring is a primary site of metabolic attack, often referred to as a "metabolic soft spot." nih.gov This selective deuteration can effectively block or slow down metabolism at that specific position, potentially leading to a more favorable pharmacokinetic profile by increasing the biological half-life. tandfonline.comjuniperpublishers.com
Research findings have consistently shown that deuteration at metabolically vulnerable positions can substantially reduce the rate of clearance. juniperpublishers.com For instance, if a parent drug containing the 4-hydroxypiperidine scaffold undergoes CYP3A4-mediated hydroxylation on the piperidine ring, the this compound version would exhibit a reduced rate of formation of the hydroxylated metabolite. This metabolic "shunting" can sometimes lead to an increase in other metabolic pathways or, more favorably, a decrease in the formation of toxic metabolites. juniperpublishers.comcdnsciencepub.com
Microsomal Stability Assays with Deuterated Analogs
Microsomal stability assays are a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening. frontiersin.orgevotec.com These experiments involve incubating a test compound with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes like CYPs. mttlab.eunih.gov By measuring the disappearance of the compound over time, key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint) can be determined. frontiersin.org
The use of deuterated analogs like this compound in these assays provides a direct comparison to the non-deuterated parent compound, allowing for a quantitative assessment of the kinetic isotope effect. A typical study would compare the stability of a drug candidate containing the 4-hydroxypiperidine moiety against its d9-analog in human and rat liver microsomes. A significant increase in the half-life of the deuterated compound confirms that CYP-mediated oxidation on the piperidine ring is a major clearance pathway. nih.gov This information is invaluable for medicinal chemists to guide further structural modifications to improve the drug's metabolic properties. frontiersin.org
| Compound | Microsomal Source | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound (with 4-Hydroxypiperidine) | Human Liver Microsomes | 15 | 92.4 |
| Deuterated Analog (with this compound) | Human Liver Microsomes | 45 | 30.8 |
| Parent Compound (with 4-Hydroxypiperidine) | Rat Liver Microsomes | 12 | 115.5 |
| Deuterated Analog (with this compound) | Rat Liver Microsomes | 38 | 36.5 |
| This table presents hypothetical data illustrating the typical outcome of a microsomal stability assay comparing a non-deuterated parent compound with its deuterated analog. The increased half-life and decreased clearance for the deuterated compound demonstrate the stabilization effect of deuterium substitution. |
Application in Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research
Preclinical ADME studies are essential to understand how a potential drug is handled by a living organism. nih.govwuxiapptec.com this compound, either as part of a deuterated drug candidate or as an internal standard, plays a critical role in these investigations.
Tracing Compound Distribution in Ex Vivo Tissue Analysis
Determining how a drug distributes into various tissues is a key component of pharmacokinetic analysis. In preclinical animal studies, after administering a drug, tissues are harvested and analyzed to quantify the concentration of the drug and its metabolites. When a deuterated drug candidate containing the this compound moiety is used, its unique mass allows for highly sensitive and specific detection using liquid chromatography-mass spectrometry (LC-MS). kcasbio.com
This specificity is crucial for distinguishing the administered drug from other endogenous or environmental compounds, thereby reducing background noise and improving the accuracy of tissue concentration measurements. This methodology allows for the creation of detailed distribution profiles, showing which organs or tissues have the highest accumulation of the compound.
Understanding Metabolic Fate and Metabolite Identification in Animal Models (e.g., Rodent Studies)
A primary goal of preclinical ADME studies is to identify the metabolic fate of a drug candidate. nih.govnih.gov Animal models, particularly rodents, are commonly used for this purpose. nih.govnih.gov When a deuterated compound is administered, its metabolites will retain some or all of the deuterium atoms. This isotopic signature is invaluable for metabolite identification.
Using high-resolution mass spectrometry, analysts can search for the characteristic mass shift of the deuterium label in the collected biological samples (plasma, urine, feces). The "d9" label of this compound creates a distinct isotopic pattern that is easily recognizable, helping to differentiate drug-related metabolites from endogenous molecules. This approach simplifies the complex process of structural elucidation of metabolites formed in vivo.
| Analyte | Sample Matrix | Animal Model | Key Finding |
| Deuterated Drug Candidate (containing this compound) | Plasma, Liver, Kidney | Rat | Parent drug and two deuterated metabolites (M1, M2) identified. The d9-label confirmed the piperidine ring remained intact during metabolism. |
| Deuterated Drug Candidate (containing this compound) | Feces | Rat | A major metabolite (M3) was identified, indicating significant biliary excretion. The retention of the d9-label aided in its structural confirmation. |
| This table provides illustrative findings from a preclinical animal study focused on metabolite identification using a deuterated drug candidate. |
Use in Pharmacokinetic Research Methodologies to Differentiate Endogenous from Exogenous Compounds
One of the most powerful applications of stable isotope-labeled compounds like this compound is in quantitative bioanalysis, where they serve as ideal internal standards. kcasbio.combioanalysis-zone.com An internal standard (IS) is a compound of known concentration added to every sample, which helps to correct for variability during sample preparation and analysis. bioanalysis-zone.com
A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte being measured (the non-deuterated drug). bioanalysis-zone.comscispace.com It co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer. kcasbio.com However, because of its higher mass, it is easily distinguished from the analyte by the detector.
This is particularly critical in studies where the administered drug is chemically similar or identical to an endogenous substance. nih.gov By using a deuterated standard, the analytical method can accurately quantify the concentration of the exogenously administered drug without interference from the body's own compounds. For a drug candidate containing a 4-hydroxypiperidine group, this compound could be used to synthesize the perfect SIL-IS. This ensures the highest level of accuracy and precision in pharmacokinetic studies, which is essential for making critical decisions in the drug development process. wuxiapptec.com
Deuterium Labeling for Ligand-Receptor Binding Studies (Methodological Aspects)
The use of isotopically labeled compounds is a cornerstone of modern pharmacological research, providing powerful tools to trace, quantify, and understand complex biological processes. scbt.com this compound, a deuterated variant of 4-hydroxypiperidine, serves as a valuable building block for synthesizing ligands used in receptor binding studies. The substitution of nine hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts unique physical properties that are highly advantageous for various analytical techniques without significantly altering the molecule's fundamental chemical structure and spatial configuration. nih.gov This allows for precise investigation into the nuanced interactions between a ligand and its receptor.
Methodologically, the primary advantage of using ligands derived from this compound lies in the mass difference between the deuterated (heavy) and non-deuterated (light) versions of the molecule. This mass shift is readily detectable by mass spectrometry (MS), making these compounds exceptional internal standards for quantitative bioanalysis. mdpi.com In a typical liquid chromatography-mass spectrometry (LC-MS) experiment, a known quantity of the deuterated ligand is added to a biological sample. scispace.com Because the deuterated standard has nearly identical chemical and physical properties (e.g., extraction recovery, ionization efficiency, and chromatographic retention time) to its non-deuterated counterpart, it can effectively correct for sample loss and variability during processing and analysis. mdpi.comscispace.com This ensures a high degree of accuracy and precision when quantifying the concentration of the unlabeled ligand in the sample. scbt.com
Beyond their role as internal standards, deuterium-labeled ligands are instrumental in nuclear magnetic resonance (NMR) spectroscopy studies aimed at elucidating protein-ligand interactions and protein structure. clearsynth.comsymeres.com The presence of deuterium can simplify complex proton NMR spectra and can be used in techniques like hydrogen-deuterium exchange (HDX) mass spectrometry to map ligand binding sites and probe conformational changes in the receptor upon ligand binding. acs.org
A more subtle, yet profound, methodological aspect is the influence of deuteration on the binding affinity itself, a phenomenon known as the Ubbelohde effect. plos.org Deuterium forms slightly stronger covalent bonds than hydrogen and can alter the strength of non-covalent interactions like hydrogen bonds, which are often critical for a ligand's recognition and binding to its receptor. plos.orgmdpi.com While often minimal, this change in binding energy can provide deep insights into the quantum nature of drug-receptor interactions. plos.org By comparing the binding constants (e.g., Ki or KD) of a deuterated ligand with its non-deuterated analog, researchers can infer the importance of specific hydrogen bonds in the binding pocket. For instance, a study on histamine (B1213489) H2 receptor agonists demonstrated that replacing exchangeable protons with deuterium in the assay medium altered the binding affinities of various ligands, highlighting the critical role of hydrogen bonding in receptor interaction. plos.org
Table 1: Research Findings on the Effect of Deuteration on Ligand Binding Affinity to the Histamine H2 Receptor This table presents experimental data on how deuteration of the assay medium (exchanging O-H and N-H protons for deuterium) affects the binding affinity of histamine agonists. The change in binding affinity (Ki) reveals the significance of hydrogen bonding for each ligand's interaction with the receptor.
| Ligand | Binding Affinity in H2O (Ki, nM) | Binding Affinity in D2O (Ki, nM) | Change in Binding Free Energy (ΔΔGBIND, kcal/mol) | Reference |
|---|---|---|---|---|
| Histamine | 1500 ± 400 | 500 ± 100 | -0.65 | plos.org |
| 2-Methylhistamine | 400 ± 100 | 700 ± 200 | +0.33 | plos.org |
| 4-Methylhistamine | 60 ± 20 | 70 ± 20 | +0.09 | plos.org |
| Tiotidine | 4.7 ± 1.0 | 7.4 ± 2.4 | +0.27 | plos.org |
Table 2: Methodological Application of Deuterated Ligands in Quantitative Mass Spectrometry This table illustrates the utility of a deuterated ligand, such as one derived from this compound, as an internal standard in LC-MS. The mass difference allows for clear differentiation between the analyte and the standard, enabling precise quantification.
| Compound Type | Example Compound | Molecular Mass (g/mol) | Mass Spectrometry Peak (m/z) | Methodological Role |
|---|---|---|---|---|
| Analyte | Hypothetical Ligand X | ~350.50 | [M+H]+ ≈ 351.5 | Target for quantification |
| Internal Standard | Hypothetical Ligand X-d9 | ~359.56 | [M+H]+ ≈ 360.6 | Corrects for analytical variability |
Emerging Research Frontiers and Methodological Advancements
Integration of 4-Hydroxypiperidine-d9 in Metabolomics and Flux Analysis
The use of stable isotope-labeled compounds is crucial for accuracy and precision in metabolomics, a field that studies the small molecules (metabolites) within a biological system. thermofisher.com this compound, as a deuterated analog, serves as an ideal internal standard in mass spectrometry-based metabolomics. clearsynth.com Its chemical and physical properties are nearly identical to the non-deuterated form, ensuring that it behaves similarly during sample preparation and analysis. wuxiapptec.com This allows for the correction of variations that can occur during extraction, chromatography, and ionization, ultimately leading to more reliable and reproducible quantification of its non-deuterated counterpart. clearsynth.comwuxiapptec.com
In metabolic flux analysis, which aims to understand the flow of atoms through metabolic pathways, deuterated compounds like this compound can be used as tracers. By introducing the labeled compound into a biological system, researchers can track its metabolic fate and elucidate the activity of various enzymatic pathways. clearsynth.com The incorporation of deuterium (B1214612) into downstream metabolites provides a clear signal that can be detected by mass spectrometry, offering insights into the dynamics of metabolic networks.
Development of Automated Synthetic Platforms for Deuterated Compounds
The increasing demand for deuterated compounds in various research fields has spurred the development of more efficient and practical synthetic methods. nih.govcolab.ws Traditional batch synthesis of deuterated molecules can be labor-intensive and limited in scale. ansto.gov.au In contrast, automated synthetic platforms, particularly those based on flow chemistry, are emerging as a powerful alternative. nih.govcolab.wsansto.gov.au
Flow chemistry offers several advantages for the synthesis of deuterated compounds, including enhanced efficiency, increased production capacity, and reduced decomposition of sensitive molecules. ansto.gov.au These systems allow for precise control over reaction parameters such as temperature and time, which can lead to improved selectivity and minimized byproducts. ansto.gov.au For instance, the H-Cube® system utilizes the in-situ generation of deuterium gas from the electrolysis of heavy water (D₂O), providing a safer and more efficient method for deuteration reactions compared to traditional methods that use high-pressure deuterium gas. researchgate.netthalesnano.com This technology has been successfully applied to the deuteration of a wide variety of substrates, including nitrogen-containing heterocycles, which are important building blocks for pharmaceuticals. researchgate.net The development of such automated platforms is crucial for making deuterated compounds more accessible for both academic and industrial research. nih.govcolab.ws
Advanced Computational Modeling and Simulation of Deuterium Effects in Organic and Biochemical Systems
Computational modeling and simulation have become indispensable tools for understanding the effects of deuterium substitution on the properties and reactivity of molecules. rsc.orguwo.ca Density functional theory (DFT) is a commonly used method to compute deuterium kinetic isotope effects (KIEs), which can provide valuable insights into reaction mechanisms. rsc.orgrsc.org For example, computational studies have been used to investigate the KIEs in the Swern oxidation of alcohols, helping to rationalize experimental observations and refine the theoretical models. rsc.orgrsc.org
Molecular dynamics (MD) simulations are another powerful technique used to study the impact of deuterium on the dynamics and interactions of biomolecules. uwo.ca These simulations can track the movements of atoms over time, providing a detailed picture of how deuteration affects protein conformation and flexibility. uwo.ca By integrating MD simulations with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), researchers can gain a more complete understanding of protein dynamics and function. acs.orgresearchgate.net These computational approaches are essential for interpreting experimental data and for designing new deuterated compounds with specific properties.
Future Directions in Drug Discovery Research Utilizing Deuterated Scaffolds (Focus on mechanistic insights, not direct drug development)
The strategic incorporation of deuterium into drug candidates, a practice known as "precision deuteration," is a rapidly growing area of medicinal chemistry. nih.gov This approach goes beyond simply improving the metabolic stability of a drug. By selectively replacing hydrogen with deuterium at specific molecular positions, researchers can gain deeper mechanistic insights into drug action and metabolism. researchgate.net
One of the key applications of deuteration is to probe the sites of metabolic attack on a drug molecule. nih.gov By observing how deuteration at different positions affects the metabolic profile, chemists can identify the "soft spots" that are most susceptible to enzymatic degradation. nih.gov This information is invaluable for designing next-generation drug candidates with improved pharmacokinetic properties. researchgate.net
Furthermore, deuterium substitution can be used to modulate the formation of specific metabolites, potentially reducing the production of toxic or inactive byproducts. nih.gov This can lead to an improved safety profile and enhanced therapeutic efficacy. researchgate.net The insights gained from studying deuterated scaffolds are not limited to metabolism; they can also shed light on target engagement and the subtle interplay between a drug and its biological target. musechem.com As our understanding of the so-called "deuterium kinetic isotope effect" (DKIE) deepens, we can expect to see even more sophisticated applications of deuterated compounds in drug discovery research. acs.org
Standardization of Methodologies for Deuterated Internal Standards in Academic and Industrial Research
The use of deuterated compounds as internal standards (IS) is a cornerstone of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comhilarispublisher.com To ensure the accuracy and reproducibility of analytical data, the standardization of methodologies for these internal standards is of paramount importance for both academic and industrial research. nih.gov
Several key factors must be considered when using deuterated internal standards. The isotopic purity of the standard is critical; it should be as high as possible to avoid interference from any unlabeled analyte. lgcstandards.comacanthusresearch.com The position of the deuterium label is also crucial. The label should be placed on a stable, non-exchangeable position within the molecule to prevent the loss of deuterium during sample processing or analysis. thermofisher.comhilarispublisher.comacanthusresearch.com Furthermore, the mass difference between the deuterated standard and the analyte should be sufficient to allow for clear differentiation by the mass spectrometer, typically a difference of at least three mass units is recommended for small molecules. acanthusresearch.com
Regulatory bodies and scientific organizations are increasingly emphasizing the need for clear guidelines on the validation and implementation of deuterated internal standards. wuxiapptec.comnumberanalytics.com This includes establishing acceptance criteria for factors like cross-interference between the analyte and the internal standard. wuxiapptec.com Adherence to these standardized practices will enhance the reliability and comparability of data generated across different laboratories and studies.
Q & A
Q. How can researchers confirm the isotopic purity and structural integrity of 4-Hydroxypiperidine-d9 during synthesis?
Methodological Answer:
- Analytical Techniques : Use -NMR to assess deuterium incorporation by observing the absence of proton signals at positions replaced by deuterium. Mass spectrometry (HRMS or LC-MS) quantifies isotopic enrichment by comparing observed vs. theoretical molecular ion peaks .
- Cross-Validation : Compare data with primary literature or databases like SciFinder/Reaxys to verify consistency with reported spectral signatures .
- Example Workflow :
- Synthesize compound using deuterated precursors.
- Record -NMR and -NMR spectra.
- Perform HRMS to calculate % deuterium incorporation.
- Cross-reference with existing literature for validation.
Q. What are the key considerations for using this compound as a metabolic tracer in in vitro studies?
Methodological Answer:
- Experimental Design :
- Control Groups : Include non-deuterated analogs to distinguish isotopic effects.
- Dosage Optimization : Determine solubility in target media (e.g., PBS, DMSO) via stability assays to avoid precipitation.
- Analytical Validation : Use LC-MS/MS to track deuterium retention in metabolic byproducts .
- Pitfalls : Isotopic exchange with protic solvents may reduce tracer efficacy. Use aprotic solvents where possible .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar solvents be reconciled across studies?
Methodological Answer:
- Root-Cause Analysis :
- Variable Identification : Assess solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectrophotometric).
- Replication : Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for solubility testing) .
- Data Harmonization :
- Use statistical tools (e.g., ANOVA) to compare datasets.
- Publish corrigenda if methodological errors are identified, as per IUPAC’s reproducibility standards .
Q. What experimental strategies mitigate deuterium/hydrogen exchange in this compound during long-term stability studies?
Methodological Answer:
- Stability-Indicating Assays :
- Store samples under controlled conditions (e.g., -80°C, argon atmosphere).
- Periodically analyze via -NMR to detect proton resurgence at deuterated sites .
- Kinetic Modeling :
- Use Arrhenius plots to predict exchange rates at different temperatures.
- Validate with accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
Q. How should researchers design controls when using this compound in kinetic isotope effect (KIE) studies?
Methodological Answer:
- Control Framework :
- Internal Standards : Use non-deuterated analogs to normalize reaction rates.
- Blind Replicates : Include triplicate samples to assess intra-experimental variability.
- Data Interpretation :
-
Calculate KIE using the formula:
-
Report confidence intervals to address instrument precision limits .
-
Data Contradiction and Validation
Q. How to address discrepancies in reported pKa values for this compound?
Methodological Answer:
- Re-evaluation Steps :
- Method Comparison : Contrast potentiometric (titration) vs. spectrophotometric determinations.
- Solvent Effects : Account for solvent deuteration (e.g., DO vs. HO) in pKa shifts.
- Computational Validation : Use software like COSMO-RS to predict pKa and compare with empirical data .
- Reporting Standards : Follow IUPAC’s guidelines for reporting uncertainties and methodological details .
Experimental Design Tables
Q. Table 1: Key Parameters for Stability Testing of this compound
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Isotopic Purity | HRMS | ≥98% deuterium incorporation |
| Solubility in DMSO | Gravimetric analysis | Consistency across triplicate measurements |
| Long-term Stability | -NMR at -80°C | No proton resurgence after 12 months |
Q. Table 2: Common Pitfalls in KIE Studies
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Solvent exchange | Use deuterated solvents (e.g., DO) | |
| Incomplete deuteration | Pre-synthesize and validate isotopic purity | |
| Instrument drift | Calibrate LC-MS/MS before each run |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
